Decomposition Temperature (Td) of TCZT vs. mCP and CBP: Ensuring Morphological Stability Under Thermal Stress
TCZT exhibits a markedly higher decomposition temperature (Td) compared to the widely used commercial host materials mCP and CBP, translating to superior morphological stability during device fabrication and operation. Specifically, TCZT demonstrates a Td of 370 °C [1], whereas the benchmark carbazole host mCP (N,N'-dicarbazolyl-3,5-benzene) has a reported glass transition temperature (Tg) of only ~60 °C and CBP (4,4'-bis(carbazol-9-yl)biphenyl) a Tg of ~62 °C, with both materials undergoing significant morphological degradation well below 200 °C [2].
| Evidence Dimension | Thermal Stability (Decomposition/Gas Evolution Onset) |
|---|---|
| Target Compound Data | Td = 370 °C (TCZT) |
| Comparator Or Baseline | mCP: Tg = 60 °C; CBP: Tg = 62 °C |
| Quantified Difference | TCZT maintains structural integrity over 300 °C higher than the glass transition of mCP/CBP |
| Conditions | Thermogravimetric analysis (TGA); Glass transition temperature (Tg) from DSC |
Why This Matters
Higher thermal stability prevents morphological changes and phase separation in the emissive layer during high-temperature device fabrication (e.g., vacuum sublimation) and long-term operation, directly impacting device lifetime and efficiency stability.
- [1] Preparation, Thermal, and Optical Properties of D-A-Type Molecules Based on 1,3,5-Triazine for Violet-Blue Fluorescent Materials. Materials 2025, 18(9), 2043. View Source
- [2] Thermally stable bipolar host materials for high efficiency phosphorescent green and blue organic light-emitting diodes. Organic Electronics 2017, 143, 470-478. View Source
